N-(3,4-dimethylphenyl)-2-methylbenzamide
Description
N-(3,4-Dimethylphenyl)-2-methylbenzamide (C₁₅H₁₅NO, molecular weight: 225.28 g/mol) is a substituted benzamide derivative featuring a 3,4-dimethylphenyl group attached to the amide nitrogen and a methyl group at the ortho position of the benzoyl ring. Its synthesis typically involves the reaction of 2-methylbenzoyl chloride with 3,4-dimethylaniline. The compound crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 9.1082 Å, b = 9.8123 Å, and c = 28.5126 Å . Key structural features include:
- Anti-conformation: The N–H bond is anti-periplanar to the meta-methyl substituent on the aniline ring, a conformation shared with N-(3,4-dichlorophenyl)benzamide (N34DCPBA) .
- Hydrogen bonding: Molecules form columnar structures along the a-axis via N–H⋯O hydrogen bonds (N–O distance: 2.986 Å), influencing packing and solubility .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-11-8-9-14(10-13(11)3)17-16(18)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,17,18) |
InChI Key |
GHPFEHMFBNHVLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)benzamide (N34DCPBA)
- Substituent effects : Replacing chlorine atoms (N34DCPBA) with methyl groups (N34DMPBA) reduces electronegativity and enhances lipophilicity (logP increases by ~1.5 units).
- Conformational similarity : Both compounds exhibit anti-conformation of the N–H bond relative to the meta-substituent .
- Bioactivity : Chlorinated analogs like N34DCPBA are often explored for antimicrobial applications, while methyl-substituted derivatives may prioritize solubility-lipophilicity balance for pharmaceutical use.
Mepronil (2-Methyl-N-(3-isopropoxyphenyl)benzamide)
- Structural differences : Mepronil features an isopropoxy group at the meta position instead of dimethyl substituents.
- Applications: Mepronil is a commercial fungicide, highlighting how electron-withdrawing groups (e.g., isopropoxy) can enhance pesticidal activity .
3,4-Dimethyl-N-[4-(Thiazol-2-ylsulfamoyl)phenyl]benzamide
- Functional groups : The addition of a thiazole sulfonamide moiety introduces hydrogen-bonding and π-stacking capabilities.
- Solubility and reactivity : The sulfonamide group increases water solubility but may reduce membrane permeability compared to N34DMPBA. Thiazole rings also enable coordination with metal ions, expanding utility in catalysis or metallodrug design .
N-(Dimethylphenyl)hydrazinecarbothioamides
- Bioactivity insights : Compounds with 3,4-dimethylphenyl substituents demonstrate potent antioxidant activity (IC₅₀ < 5 µM) and anticancer effects against MCF-7 cells (IC₅₀ = 0.8 µM for analog 6). This suggests that N34DMPBA’s dimethyl groups could similarly enhance bioactivity by improving lipophilicity and target binding .
Data Table: Structural and Functional Comparison
Key Research Findings
- Conformational flexibility : Anti-conformation in N34DMPBA stabilizes intermolecular hydrogen bonding, critical for crystal engineering .
- Lipophilicity vs. bioactivity : Dimethyl groups enhance membrane permeability but may require balancing with polar substituents for optimal drug-likeness .
- Divergent applications : While chlorinated analogs (N34DCPBA) suit agrochemicals, methylated benzamides like N34DMPBA show promise in medicinal chemistry due to tunable hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
